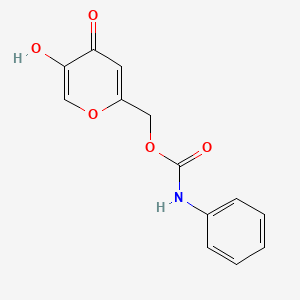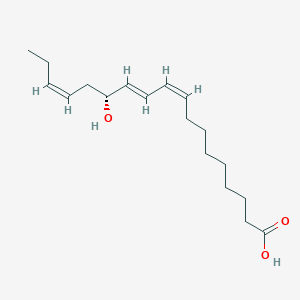
Methyl 3-methyl-2-methylidenebut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:
CH2(C(CH3)2COOH)+CH3OH→CH2(C(CH3)2COOCH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3,3-Dimethylacrylic acid.
Reduction: 3,3-Dimethyl-2-butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.
Methyl crotonate: Similar ester but with a different alkyl group.
Uniqueness
Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
132682-81-6 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
methyl 3-methyl-2-methylidenebut-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3 |
InChI-Schlüssel |
VLIKKTQUHUDSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)





![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)



